molecular formula C12H12N2O4 B11803391 1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid

1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid

Katalognummer: B11803391
Molekulargewicht: 248.23 g/mol
InChI-Schlüssel: FFFDKNULLQXOHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dimethoxyphenyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid typically involves the condensation of 2,5-dimethoxybenzaldehyde with glyoxal in the presence of ammonium acetate. This reaction forms the imidazole ring, which is then further functionalized to introduce the carboxylic acid group. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid is unique due to its imidazole ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H12N2O4

Molekulargewicht

248.23 g/mol

IUPAC-Name

1-(2,5-dimethoxyphenyl)imidazole-4-carboxylic acid

InChI

InChI=1S/C12H12N2O4/c1-17-8-3-4-11(18-2)10(5-8)14-6-9(12(15)16)13-7-14/h3-7H,1-2H3,(H,15,16)

InChI-Schlüssel

FFFDKNULLQXOHF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)N2C=C(N=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.